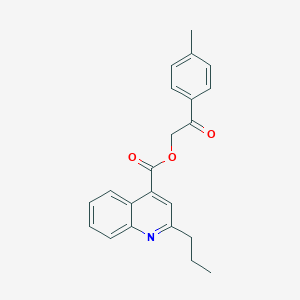
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate is not explicitly detailed in the sources retrieved. The synthesis of such compounds typically involves multiple steps and requires specialized knowledge in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a propyl group and a 4-methylphenyl-2-oxoethyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources retrieved . These properties can be determined through various experimental techniques .Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be able to prevent the accumulation of beta-amyloid plaques in the brain. Another area of interest is its potential as a chemopreventive agent for cancer. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate involves the reaction of 2-propyl-4-quinolinecarboxylic acid with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with oxalyl chloride and triethylamine to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, rheumatoid arthritis, and neurodegenerative disorders.
Safety and Hazards
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-propylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-6-17-13-19(18-7-4-5-8-20(18)23-17)22(25)26-14-21(24)16-11-9-15(2)10-12-16/h4-5,7-13H,3,6,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACMDXHRKUQHIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



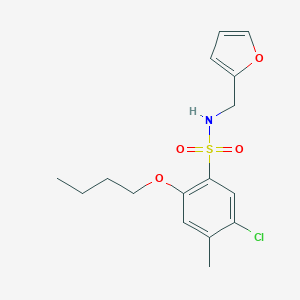
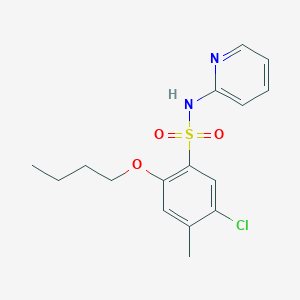

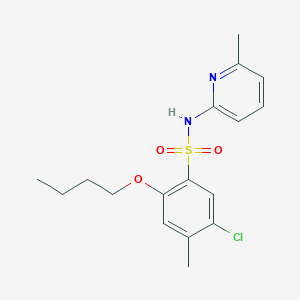
![butyl 4-chloro-5-methyl-2-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497676.png)


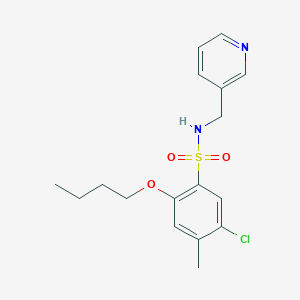
![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B497683.png)
![2-Butoxy-5-chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B497684.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497685.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497686.png)